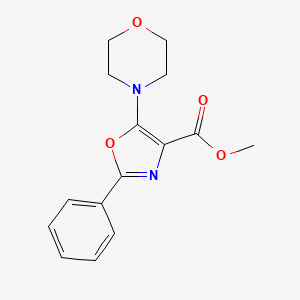![molecular formula C14H13ClN4O2S B5503615 8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione" is a chemical compound with potential relevance in various fields of chemistry and material science. Its synthesis, molecular structure, chemical reactions, and properties have been subjects of scientific inquiry.
Synthesis Analysis
The synthesis of related compounds involves the formation of mixed ligand metal complexes with various metal ions. These processes utilize ligands like 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione, alongside other ligands such as thiocyanate and cyanate ions, to form complex structures (Shaker, 2011).
Molecular Structure Analysis
The molecular structure of related compounds often features complex ring systems and various substituents. These structures are characterized using techniques like UV-Visible and infrared spectroscopy, as well as elemental analyses and atomic absorption techniques (Shaker, 2011).
Chemical Reactions and Properties
Related compounds undergo a range of chemical reactions, including alkylation, cycloaddition, and reactions with nucleophilic reagents. These reactions lead to the formation of various derivatives with distinct chemical properties. The reactions often involve intermediates and can result in the formation of complex heterocyclic systems (Dotsenko, Sventukh, & Krivokolysko, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as magnetic susceptibility and conductivity, are measured to understand their potential applications. These properties depend on the specific structure and the nature of the ligands and metal ions involved in the synthesis (Shaker, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the molecular structure. The presence of different functional groups and the type of metal ions in the complexes play a significant role in determining these properties. Studies often involve exploring the interactions between different substituents and the core purine structure (Khaliullin & Klen, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis of New Derivatives : A study by Abdul-Reda and Abdul-Ameer (2018) involved synthesizing new derivatives of 8-Chloro-theophylline, which is structurally related to the compound . These derivatives were tested for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Chemical Synthesis and Characterization
- Alkylation and Formation of Complex Heterocyclic Systems : Research by Dotsenko et al. (2012) explored the alkylation of certain compounds to form derivatives, including pyrido-thieno-diazepino-purine-dione derivatives. This study highlights the complex chemical reactions and potential for creating diverse chemical entities for various applications (Dotsenko, Sventukh, & Krivokolysko, 2012).
Purine Derivatives in Biological Systems
- Purine Analogs in Clinical Use : Lorente-Macías et al. (2018) discussed the significance of purine analogs in treating acute leukemias and their effectiveness as antiviral or antitumor agents. This study emphasizes the purine nucleus's pharmacophoric role and its potential in developing protein kinase inhibitors (Lorente-Macías et al., 2018).
Metal Complex Synthesis
- Synthesis of Metal Complexes : A study by Shaker (2011) focused on synthesizing mixed ligand metal complexes involving 1,3,7-trimethylxanthine and related compounds. This research provides insights into how such compounds can be used to create complexes with potential applications in various fields, including catalysis and materials science (Shaker, 2011).
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)sulfanyl-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-17-10-11(18(2)14(21)19(3)12(10)20)16-13(17)22-9-6-4-8(15)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXROYWEWAGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)